莫克罗贝胺
概述
描述
作用机制
莫氯贝胺通过选择性地和可逆地抑制单胺氧化酶 A (MAO-A) 发挥作用。 这种抑制减少了突触中单胺类神经递质(如血清素、去甲肾上腺素和多巴胺)的代谢和降解,导致其水平升高,从而减轻抑郁症状 . 分子靶点包括 MAO-A 酶,涉及的通路与神经递质水平的调节有关 .
类似化合物:
- 反苯环丙胺
- 苯乙肼
- 克洛吉林
- 司来吉兰
- 托洛沙酮
- 布罗法罗明
比较: 莫氯贝胺在单胺氧化酶抑制剂中独树一帜,因为它可逆地选择性地抑制 MAO-A,与旧的可逆抑制剂(如反苯环丙胺和苯乙肼)相比,它具有更少的饮食限制和更好的副作用谱 . 与选择性抑制 MAO-B 的司来吉兰不同,莫氯贝胺专门针对 MAO-A,使其在治疗抑郁症方面更有效 .
科学研究应用
莫氯贝胺在科学研究中具有广泛的应用:
化学: 用作研究酶可逆抑制的模型化合物。
生物学: 研究其对神经递质水平和神经元活性的影响。
准备方法
合成路线和反应条件: 莫氯贝胺可以通过多种方法合成。一种常见的方法包括使 2-氨基乙基二硫酸盐与对氯苯甲酰氯反应,形成 2-对氯苯甲酰氨基乙基硫酸酯钠盐。 然后,该中间体与吗啉反应生成莫氯贝胺 . 另一种方法是使用丙烯酰胺和吗啉作为原料合成 4-(2-氨基)乙基吗啉盐酸盐,然后与氯二苯甲酰甲酸乙酯酐反应生成莫氯贝胺 .
工业生产方法: 莫氯贝胺的工业生产通常遵循上述合成路线,并针对大规模生产进行了优化。 该过程包括保持特定的反应条件,例如温度和压力,以确保高产率和纯度 .
化学反应分析
反应类型: 莫氯贝胺会发生各种化学反应,包括:
氧化: 莫氯贝胺可以被氧化形成不同的代谢产物。
还原: 还原反应可以改变莫氯贝胺中的官能团。
取代: 取代反应可能发生在苯甲酰胺部分.
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用氢化铝锂等还原剂。
取代: 通常使用卤素和亲核试剂等试剂.
主要形成的产物: 这些反应形成的主要产物包括莫氯贝胺的各种代谢产物和衍生物,它们可能具有不同的药理性质 .
相似化合物的比较
- Tranylcypromine
- Phenelzine
- Clorgyline
- Selegiline
- Toloxatone
- Brofaromine
Comparison: Moclobemide is unique among monoamine oxidase inhibitors due to its reversible and selective inhibition of MAO-A, which results in fewer dietary restrictions and a better side effect profile compared to older, irreversible inhibitors like tranylcypromine and phenelzine . Unlike selegiline, which selectively inhibits MAO-B, moclobemide specifically targets MAO-A, making it more effective for treating depressive disorders .
属性
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXISWVBGDMDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040554 | |
Record name | Moclobemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Moclobemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4), 1.12e+00 g/L | |
Record name | SID846440 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Moclobemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moclobemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of moclobemide involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters. This results in an increase in the monoamines, relieving depressive symptoms., The exact mechanism of antidepressant effect is unknown; however, it is established that the activity of the enzyme monoamine oxidase (MAO) is inhibited. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters, such as norepinephrine and dopamine. Moclobemide, as a selective MAO inhibitor, preferentially inhibits monoamine oxidase-A (MAO-A) and, to a lesser extent, monoamine oxidase-B (MAO-B) (approximately 80% inhibition of MAO-A and 20% to 30% inhibition of MAO-B, 300 mg). Reduced MAO activity results in an increased concentration of serotonin and catecholamine neurotransmitters in storage sites throughout the central nervous system (CNS) and sympathetic nervous system. This increased availability of one or more monoamines has been thought to be the basis for the antidepressant activity of MAO inhibitors. MAO-A inhibition by moclobemide is short-acting (maximum 24 hours) and reversible (transient binding to MAO-A). In contrast, some other MAO inhibitors (phenelzine, tranylcypromine) are non-selective, long-acting, and irreversible in their binding to MAO-A and MAO-B. | |
Record name | Moclobemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MOCLOBEMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from isopropanol | |
CAS No. |
71320-77-9 | |
Record name | Moclobemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71320-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moclobemide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071320779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moclobemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moclobemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-N-(2-(4-morpholinyl)ethyl)-benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOCLOBEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ0Y7AZB63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MOCLOBEMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Moclobemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137 °C | |
Record name | Moclobemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MOCLOBEMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does moclobemide interact with its target, monoamine oxidase A (MAO-A)?
A1: Moclobemide binds reversibly and selectively to MAO-A, primarily in the brain. [, , , ] This binding inhibits the enzyme's ability to break down neurotransmitters such as serotonin, norepinephrine, and dopamine. [, ]
Q2: What are the downstream effects of MAO-A inhibition by moclobemide?
A2: By inhibiting MAO-A, moclobemide increases the synaptic concentrations of serotonin, norepinephrine, and dopamine. [, , , ] These neurotransmitters play crucial roles in mood regulation, sleep, and cognitive functions.
Q3: How does the reversibility of moclobemide's binding to MAO-A affect its pharmacological profile?
A4: The reversible nature of moclobemide's binding allows for a shorter duration of action and a lower risk of tyramine-induced hypertensive crises compared to irreversible MAO inhibitors like tranylcypromine. [, , , ]
Q4: What is the molecular formula and weight of moclobemide?
A4: The molecular formula of moclobemide is C13H17ClN2O2, and its molecular weight is 268.74 g/mol. [Not explicitly mentioned in the provided papers, but can be found in publicly available databases like PubChem]
Q5: Is there any spectroscopic data available on moclobemide in the provided research?
A5: The provided research papers primarily focus on the pharmacological and clinical aspects of moclobemide and do not delve into detailed spectroscopic characterization.
Q6: Is there information available on the material compatibility and stability of moclobemide under various conditions in the provided research?
A6: The provided research primarily focuses on the in vivo performance of moclobemide and doesn't provide details on its material compatibility or stability under various environmental conditions.
Q7: Does moclobemide possess catalytic properties itself?
A8: Moclobemide itself does not have catalytic properties. It acts as an enzyme inhibitor, specifically targeting MAO-A. [, , ]
Q8: Have any computational chemistry studies been conducted on moclobemide?
A8: The provided research papers primarily focus on clinical trials and pharmacological characterization of moclobemide. They do not mention specific computational chemistry studies or QSAR models.
Q9: What is known about the stability of moclobemide in various formulations?
A11: While the provided research doesn't directly address formulation stability, it mentions that moclobemide is administered orally in capsule or tablet form. [, , ] This implies the existence of formulations that ensure its stability and bioavailability.
Q10: Does the research discuss SHE regulations related to moclobemide?
A10: The research papers primarily focus on clinical and pharmacological aspects. They don't specifically address SHE regulations, which are typically covered in drug development and manufacturing guidelines.
Q11: How is moclobemide absorbed, distributed, metabolized, and excreted (ADME)?
A13: Moclobemide is well-absorbed orally, reaching peak plasma concentrations within 1-2 hours. [, ] It is extensively metabolized in the liver, primarily via the cytochrome P450 (CYP) enzyme CYP2C19 and flavin-containing monooxygenases (FMOs). [, , ] It has a relatively short half-life of 1-4 hours, and its metabolites are excreted primarily in the urine. [, , ]
Q12: Does food intake affect the pharmacokinetics of moclobemide?
A14: While not explicitly mentioned in the research, one study indicates that the pressor effect of tyramine, which is potentiated by moclobemide, is attenuated when tyramine is administered with food. [] This suggests that food might influence the absorption or metabolism of moclobemide.
Q13: Does moclobemide affect the pharmacokinetics of other drugs?
A15: Yes, moclobemide can inhibit CYP2C19, potentially affecting the metabolism of drugs metabolized by this enzyme, such as omeprazole. [] It can also interact with other MAO inhibitors, such as selegiline, potentially leading to supra-additive effects on tyramine sensitivity. []
Q14: Does moclobemide show dose-dependent pharmacokinetics?
A16: Studies indicate that moclobemide's pharmacokinetics might not be strictly linear. While single doses of 100 mg and 150 mg showed similar pharmacokinetic profiles, multiple dosing with 150 mg three times daily resulted in higher plasma concentrations than a single 150 mg dose, suggesting some degree of accumulation. []
Q15: What animal models were used to study moclobemide's antidepressant effects?
A15: Researchers used various animal models, including:
- Reversal of reserpine-induced akinesia and blepharospasm in mice and rats: Moclobemide dose-dependently reversed these effects, indicating antidepressant-like activity. []
- Suppression of rapid eye movement (REM) sleep in cats: Moclobemide selectively suppressed REM sleep without disrupting the sleep-wake cycle, a characteristic shared by some antidepressants. []
- Behavioral despair test in mice: Moclobemide reduced immobility time, suggesting antidepressant-like effects comparable to tricyclic antidepressants. []
Q16: What were the findings of clinical trials on moclobemide's efficacy in treating depression?
A16: Numerous clinical trials have demonstrated moclobemide's efficacy in treating various forms of depression:
- Major Depressive Disorder: Moclobemide showed comparable efficacy to tricyclic antidepressants (TCAs) like imipramine and clomipramine and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. [, , , , , , , ]
- Dysthymia (Chronic Depression): Moclobemide showed significant improvement compared to placebo and was comparable to imipramine. [, ]
- Atypical Depression: Moclobemide demonstrated improvement in symptoms, although sertraline showed a slightly higher response rate in one study. []
- Depression in Elderly Patients: Moclobemide was effective and well-tolerated in elderly patients, with comparable efficacy to TCAs and SSRIs. []
- Depression with Comorbid Anxiety Disorders: Moclobemide effectively treated depression with comorbid anxiety, although paroxetine might be superior in cases with panic disorder. []
Q17: Is there information available on moclobemide resistance mechanisms or cross-resistance with other antidepressants?
A17: The provided research focuses primarily on moclobemide's efficacy and safety profile. It doesn't delve into specific mechanisms of resistance or cross-resistance with other antidepressant classes.
Q18: What is the safety profile of moclobemide based on clinical trials and post-marketing surveillance?
A18: Moclobemide generally has a favorable safety profile compared to older antidepressants like TCAs:
- Tolerability: Moclobemide was generally well-tolerated in clinical trials, with fewer anticholinergic side effects (dry mouth, constipation, etc.) compared to TCAs. [, , , , , ]
- Common Side Effects: The most common side effects reported were nausea, insomnia, headache, and dizziness, which were typically mild and transient. [, , , , , ]
- Cardiovascular Safety: Moclobemide was generally well-tolerated in patients with cardiovascular disease, with a low risk of orthostatic hypotension. [, , ]
- Hepatotoxicity: Unlike older MAO inhibitors, moclobemide showed a low risk of hepatotoxicity. [, ]
Q19: Does the research discuss any specific drug delivery or targeting strategies for moclobemide?
A19: The provided papers do not mention specific drug delivery or targeting approaches for moclobemide beyond its oral administration in various formulations.
Q20: Are there any biomarkers identified to predict moclobemide efficacy or monitor treatment response?
A20: The research papers don't identify specific biomarkers for predicting moclobemide efficacy or monitoring treatment response.
Q21: What analytical methods were used to measure moclobemide and its metabolites in biological samples?
A24: High-performance liquid chromatography (HPLC) was the primary analytical technique used to quantify moclobemide and its metabolites in plasma and milk samples. [, , , ]
Q22: Does the research address the environmental impact and degradation of moclobemide?
A22: The research focuses primarily on the human pharmacology and clinical applications of moclobemide. It doesn't provide information about its environmental impact or degradation pathways.
Q23: Does the research discuss the validation parameters for the analytical methods used?
A23: The research papers briefly mention the use of HPLC but don't delve into the specific validation parameters (accuracy, precision, specificity, etc.) for the analytical methods used.
Q24: Is there information available on quality control measures for moclobemide during development, manufacturing, and distribution?
A24: The provided research primarily focuses on clinical and pharmacological aspects. It doesn't discuss specific quality control measures, which are typically outlined in regulatory guidelines and manufacturing protocols.
Q25: Does moclobemide induce any significant immunological responses?
A25: The research papers primarily focus on moclobemide's effects on the central nervous system and don't provide information about its potential immunogenicity or ability to elicit immune responses.
Q26: Does moclobemide interact with any drug transporters?
A26: The research papers don't specifically mention any interactions of moclobemide with drug transporters.
Q27: Does moclobemide induce or inhibit drug-metabolizing enzymes?
A31: Research indicates that moclobemide is primarily metabolized by CYP2C19 and FMOs. [, , ] Additionally, one study found that moclobemide can inhibit CYP2C19 activity, potentially leading to interactions with drugs metabolized by this enzyme. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。